molecular formula C12H23ClN2O B1398419 (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236263-41-4

(3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Cat. No. B1398419
M. Wt: 246.78 g/mol
InChI Key: BHBCNWBKQABVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of two piperidine rings, one of which is methylated, connected by a methanone group. The presence of the hydrochloride indicates that this compound is a salt, which could influence its physical and chemical properties.

Scientific Research Applications

Synthesis Methods and Intermediates

  • Synthesis of Piperidine Derivatives : Piperidine derivatives, including compounds similar to (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, are synthesized using processes like amidation, Friedel-Crafts acylation, and hydration, starting from readily available materials. These methods yield reasonable overall yields and have promising prospects for large-scale manufacture (Zheng Rui, 2010).

  • Intermediate in Pharmaceutical Synthesis : Piperidine compounds serve as key intermediates in the synthesis of pharmaceuticals like loratadine. The synthesis routes for such drugs often involve piperidine derivatives as critical components (Zhuang Shouqu, 2013).

Chemical Properties and Analyses

  • Structural Characterization : The structural characterization of piperidine derivatives is crucial in understanding their chemical properties. Techniques like X-ray diffraction, spectroscopy (MS, NMR), and crystallography are employed to elucidate their structures, which is essential for their application in various fields (Revathi, Jonathan, Sevi, Dhanalakshmi, Usha, 2015).

  • Molecular Interaction Studies : Understanding the molecular interactions of piperidine derivatives with biological receptors is significant for developing drugs. Studies involve conformational analyses, binding affinity assessments, and pharmacophore modeling to comprehend how these compounds interact with receptors, such as cannabinoid receptors (Shim, Welsh, Cartier, Edwards, Howlett, 2002).

Application in Medicinal Chemistry

  • Selective Estrogen Receptor Modulators (SERMs) : Certain piperidine derivatives have been identified as selective estrogen receptor modulators, showing potent antagonist properties in specific tissues. These compounds are valuable in the study and treatment of conditions like breast cancer and osteoporosis (A. Palkowitz et al., 1997).

  • CB2 Receptor Agonists : Piperidine derivatives have been synthesized as selective agonists for CB2 receptors, with potential therapeutic applications in areas like pain management and inflammation (Z. Luo, M. Naguib, 2012).

Safety And Hazards

This compound is not intended for human or veterinary use, and should only be used for research under the supervision of a technically qualified individual . Always follow appropriate safety procedures when handling this compound.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by piperidine derivatives, this compound could have potential applications in various areas of research .

properties

IUPAC Name

(3-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-5-4-8-14(9-10)12(15)11-6-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCNWBKQABVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

CAS RN

1236263-41-4
Record name Methanone, (3-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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